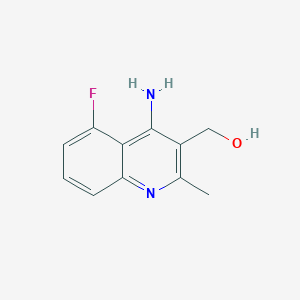
N-(2-Oxo-2H-1-benzopyran-7-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Oxo-2H-chromen-7-yl)acetamide is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are benzopyrone compounds that have been extensively studied for their pharmacological properties, including anticoagulant, antimicrobial, and anticancer activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-2H-chromen-7-yl)acetamide typically involves the reaction of 7-amino-4-methylcoumarin with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production of N-(2-Oxo-2H-chromen-7-yl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
N-(2-Oxo-2H-chromen-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxylated coumarin derivatives.
Substitution: Various substituted amides and thioamides.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Industry: Used in the synthesis of dyes and fragrances.
作用机制
The biological activity of N-(2-Oxo-2H-chromen-7-yl)acetamide is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. Additionally, it can scavenge free radicals, thereby exhibiting antioxidant properties .
相似化合物的比较
Similar Compounds
- N-(4-Methyl-2-oxo-2H-chromen-7-yl)acetamide
- N-(2-Aryl-4-oxo-thiazolidine-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamide
- N-(4,7-Dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide
Uniqueness
N-(2-Oxo-2H-chromen-7-yl)acetamide stands out due to its unique combination of a coumarin core and an acetamide group, which imparts distinct biological activities.
属性
CAS 编号 |
90044-53-4 |
|---|---|
分子式 |
C11H9NO3 |
分子量 |
203.19 g/mol |
IUPAC 名称 |
N-(2-oxochromen-7-yl)acetamide |
InChI |
InChI=1S/C11H9NO3/c1-7(13)12-9-4-2-8-3-5-11(14)15-10(8)6-9/h2-6H,1H3,(H,12,13) |
InChI 键 |
VOIYDKDZYLRCIS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC2=C(C=C1)C=CC(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


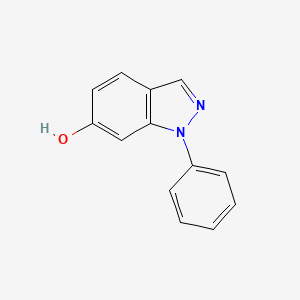

![3,5,6-Trimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11895100.png)


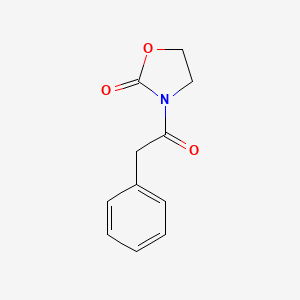
![1,7-Diazaspiro[4.4]nonane, 7-(5-pyrimidinyl)-](/img/structure/B11895130.png)
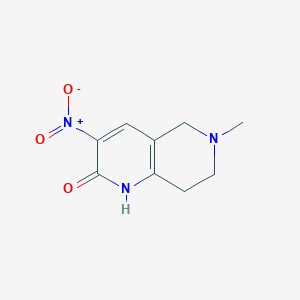

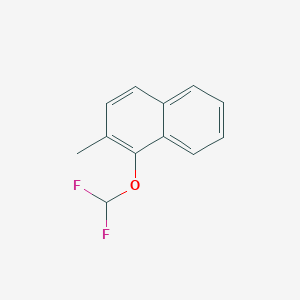
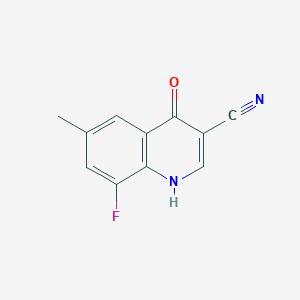

![1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11895147.png)
